

waterborne polyurethane dispersions fundamentals

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An In-depth Technical Guide to Waterborne Polyurethane Dispersions

Introduction

Waterborne polyurethane dispersions (WPUDs) represent a significant advancement in polymer technology, offering an environmentally friendly alternative to traditional solvent-based polyurethane systems.[1] Driven by regulations aimed at reducing volatile organic compound (VOC) emissions, WPUDs have gained prominence in a vast array of applications, including coatings, adhesives, and finishes for various substrates like wood, metal, textiles, and leather. [1][2][3]

A WPUD consists of polyurethane polymer particles, typically in the nanometer range, stably dispersed in a continuous water phase.[4][5] This is achieved not by using external surfactants, but by incorporating hydrophilic ionic or non-ionic groups directly into the polyurethane backbone, a process known as self-emulsification.[6][7] The resulting dispersions combine the desirable properties of polyurethanes—such as high toughness, excellent abrasion resistance, and flexibility—with the benefits of a water-based system, namely low toxicity, non-flammability, and ease of cleanup.[2][8] This guide provides a fundamental overview of the synthesis, properties, and characterization of WPUDs for researchers and scientists.

Core Chemistry and Components

The versatility of WPUDs stems from the ability to tailor their properties by carefully selecting the constituent monomers. The final polymer is a block copolymer composed of alternating soft

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and hard segments, which dictates its macroscopic properties.

- Polyols (Soft Segment): These are long-chain diols that form the soft, flexible segments of the polyurethane. The choice of polyol is critical in determining the polymer's flexibility, water resistance, and mechanical properties.
 [9] Common types include:
 - Polyether polyols (e.g., PTMG): Provide good flexibility and hydrolysis resistance.
 - Polyester polyols (e.g., adipate-based): Offer good mechanical strength and abrasion resistance.
 - Polycarbonate polyols: Impart high thermal stability and excellent durability.[6][10]
 - Polycaprolactone polyols: Known for good biodegradability and toughness.[9][11]
- Diisocyanates (Hard Segment): These molecules react with the hydroxyl groups of the polyols and chain extenders to form the rigid, hard segments responsible for properties like hardness and tensile strength.[11] They are broadly classified as:
 - Aliphatic (e.g., Isophorone diisocyanate IPDI, Hexamethylene diisocyanate HDI): Offer excellent UV stability and are preferred for outdoor and light-stable applications.[4]
 - Aromatic (e.g., Methylene diphenyl diisocyanate MDI): Are more reactive and generally result in harder, more rigid polymers but can yellow upon UV exposure.[11]
- Internal Emulsifiers: To ensure the hydrophobic polyurethane can be stably dispersed in water, hydrophilic functional groups are incorporated into the polymer backbone.[10] The most common approach is anionic modification using diols containing a carboxylic acid group, such as Dimethylolpropionic Acid (DMPA) or Dimethylol Butanoic Acid (DMBA).[4][6] After the prepolymer is formed, this acid group is neutralized with a tertiary amine (e.g., triethylamine TEA) to create a carboxylate salt, which renders the polymer self-emulsifiable in water.[4]
- Chain Extenders: After the initial prepolymer is dispersed in water, low-molecular-weight diols or diamines (e.g., 1,4-butanediol, ethylene diamine) are added.[8][11] These react with the remaining isocyanate groups to increase the polymer's molecular weight, significantly



enhancing the mechanical properties of the final film, such as tensile strength and toughness.[8][11]

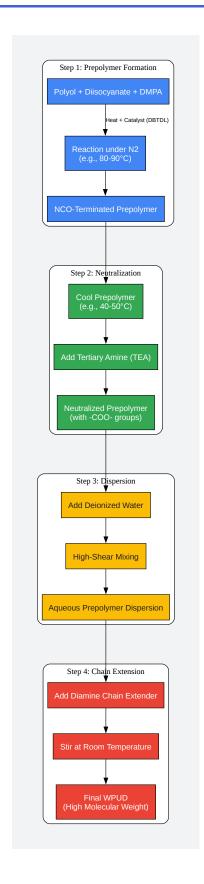
Synthesis of Waterborne Polyurethane Dispersions

The most prevalent method for synthesizing WPUDs is the prepolymer mixing process.[12] This technique involves synthesizing an isocyanate-terminated prepolymer, dispersing it in water, and then completing the polymerization through chain extension.

Logical Pathway for WPUD Synthesis

The synthesis follows a well-defined, multi-step logical progression from raw materials to the final stable dispersion. This process is designed to control the polymer structure and ensure colloidal stability.





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Caption: Logical workflow for the prepolymer mixing synthesis of WPUDs.



Experimental Protocol: Prepolymer Synthesis Method

This protocol outlines a general procedure for lab-scale synthesis of an anionic WPUD.

Materials:

- Polyol (e.g., Polycarbonate diol, Mn=2000 g/mol)
- Diisocyanate (e.g., Isophorone diisocyanate IPDI)
- Internal Emulsifier (Dimethylolpropionic acid DMPA)
- Neutralizing Agent (Triethylamine TEA)
- Chain Extender (Ethylene diamine EDA)
- Catalyst (Dibutyltin dilaurate DBTDL)
- Solvent (Acetone, if needed to reduce viscosity)
- Deionized Water

Procedure:

- Reactor Setup: Equip a four-neck flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer.
- Drying: Dry the polyol and DMPA under vacuum at an elevated temperature (e.g., 80°C) for 1-2 hours to remove residual moisture, which can react with isocyanates.
- Prepolymer Formation:
 - Charge the dried polyol and DMPA into the reactor.
 - Begin stirring and add IPDI. The NCO/OH molar ratio is typically controlled between 1.2 and 1.8 to ensure the prepolymer is NCO-terminated.
 - Add a catalytic amount of DBTDL (e.g., 2-3 drops).



- Heat the mixture to 80-90°C under a nitrogen blanket and maintain for 2-4 hours.
- Monitor the reaction progress by titrating for the NCO content until it reaches the theoretical value.

Neutralization:

- Cool the reactor to 40-50°C.
- Add TEA stoichiometrically to neutralize the carboxylic acid groups of the DMPA (typically a 1:1 molar ratio). Stir for 30 minutes.[13]

Dispersion:

• While maintaining the temperature at around 40°C, add deionized water to the neutralized prepolymer under vigorous stirring (e.g., >1000 rpm).[6] The addition should be done gradually to facilitate the phase inversion from a water-in-oil to an oil-in-water dispersion.

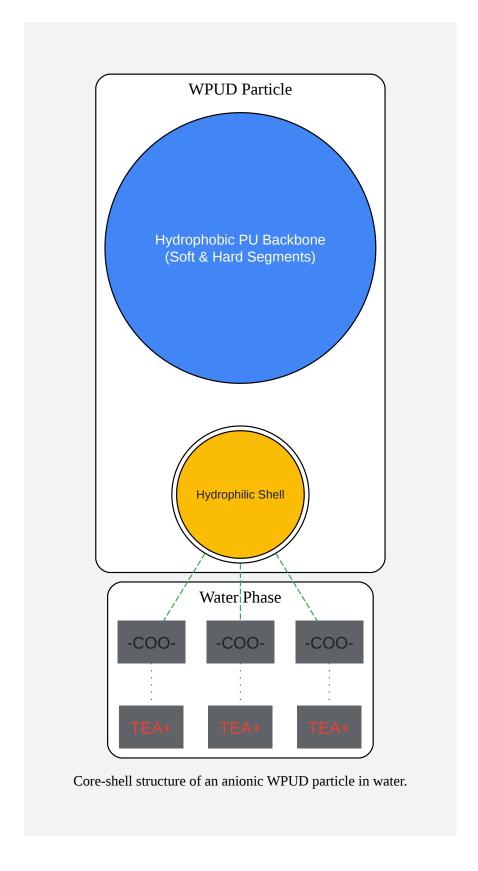
Chain Extension:

- Once the dispersion is stable and uniform, add a solution of EDA (dissolved in water)
 dropwise. This reaction is exothermic.
- Continue stirring for another 1-2 hours at room temperature to complete the chain extension reaction.
- Final Product: The result is a stable, typically translucent or milky-white waterborne polyurethane dispersion with a solid content of 30-40%.[6]

Structure and Properties of WPUDs Particle Structure and Stability

Anionic WPUD particles adopt a core-shell structure in water. The hydrophobic polyurethane segments form the core, while the hydrophilic, neutralized carboxylate groups (-COO⁻) reside at the particle surface, creating a stabilizing electrical double layer.[7] This electrostatic repulsion between particles prevents them from aggregating, ensuring the long-term stability of the dispersion.[14]





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Caption: Core-shell model of an anionic WPUD particle.



Physicochemical and Mechanical Properties

The properties of both the liquid dispersion and the final solid film can be precisely controlled. Key quantitative parameters are often evaluated to determine performance.

Table 1: Typical Physicochemical Properties of WPUDs

Property	Typical Range	Influencing Factors	Reference
Solid Content	30 - 50 wt%	Formulation, water addition step	[4][6]
Particle Size	20 - 200 nm	DMPA content, shear rate, neutralization degree	[6]
Viscosity	20 - 500 mPa·s	Solid content, particle size, pH	[8][15]

| pH | 7.0 - 9.0 | Amount of neutralizing agent | |

Table 2: Mechanical Properties of Films Cast from WPUDs



Material System	Additive/Modifi cation	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Polyester diol/IPDI	None	9.5	845	[8]
Polyester diol/IPDI	2x10 ⁻⁴ mol CAB*	15.9	806	[8]
Polycarbonate polyol	-	~25-35	~400-600	[6]
Polyester polyol	-	~15-25	~600-800	[6]
Polyether polyol	-	~5-15	~800-1000	[6]
WPU	1 wt% GO**	30.15	-	[16]
WPU	2 wt% GO**	42.95	-	[16]

*CAB: Cellulose Acetate Butyrate **GO: Graphene Oxide

Chemical Resistance

Films derived from WPUDs generally exhibit good resistance to water and various chemicals. [2] However, their inherent hydrophilicity, due to the presence of ionic groups, can make them susceptible to swelling.[17] Resistance can be enhanced by:

- Increasing Crosslink Density: Using multifunctional polyols or crosslinking agents.
- Incorporating Hydrophobic Components: Using polycarbonate or fluorinated polyols.[10]
- Adding Nanofillers: Incorporating materials like graphene oxide or nanoclays can create a more tortuous path for water and solvent molecules, improving barrier properties.[17][18][19]

Table 3: Solvent and Chemical Resistance of WPU Films



WPU Film	Modifying Agent (0.7 wt%)	Swelling in Ethanol (%)	Water Absorption (%)	Reference
WPU	None	27.6	17.41	[17]

| GO-WPU | Graphene Oxide | 19.6 | 7.89 |[17] |

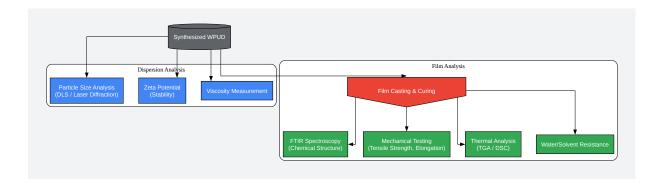
Characterization of WPUDs

A suite of analytical techniques is employed to characterize both the dispersion and the resulting films to ensure quality and predict performance.

Experimental Workflow for WPUD Characterization

A typical characterization workflow involves analyzing the liquid dispersion first, followed by an analysis of the properties of the solid film cast from it.





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Caption: Standard experimental workflow for WPUD characterization.

Key Experimental Protocols

5.2.1 Particle Size Analysis by Laser Diffraction

Principle: This technique measures the angular distribution of light scattered by particles as a laser beam passes through the sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[20] The particle size distribution is calculated from the measured scattering pattern.[21]

Protocol:



- Sample Preparation: Dilute the WPUD with deionized water to an appropriate concentration. The concentration should be sufficient to obtain a stable scattering signal without causing multiple scattering effects (typically an obscuration of 5-15%).
- Instrument Setup:
 - Use a laser diffraction particle size analyzer (e.g., Horiba, Malvern).
 - Ensure the sample cell is clean. Fill the dispersion unit with deionized water as the dispersant.
 - Run a background measurement with only the dispersant.
- Measurement:
 - Add the diluted WPUD sample dropwise to the dispersion unit until the target obscuration is reached.
 - Allow the sample to circulate and stabilize for 1-2 minutes.
 - Perform the measurement. Typically, an average of 3-5 runs is taken.
- Data Analysis: The instrument software calculates the particle size distribution and provides values such as the mean particle diameter (e.g., D50).[21]

5.2.2 Mechanical Testing of WPU Films

Principle: A universal testing machine (UTM) is used to apply a controlled tensile force to a film specimen of a defined geometry until it breaks. The stress (force per unit area) and strain (change in length) are recorded to determine properties like tensile strength and elongation at break.[15]

Protocol:

 Film Preparation: Cast the WPUD onto a flat, non-stick surface (e.g., a Teflon plate) using a doctor blade to ensure uniform thickness (e.g., 500 μm).[6]



- Curing: Allow the film to dry at room temperature for 24-48 hours, followed by further drying in a vacuum oven at a mild temperature (e.g., 50°C) to remove all residual water.[6]
- Specimen Preparation: Cut the cured film into standardized shapes (e.g., dumbbell-shaped specimens) using a die cutter. Measure the thickness and width of the gauge section of each specimen.
- Testing:
 - Mount the specimen in the grips of the UTM.
 - Apply a tensile load at a constant rate of extension (e.g., 100 mm/min) until the specimen fractures.
 - Record the force and displacement data.
- Data Analysis:
 - o Tensile Strength: The maximum stress the film can withstand before breaking.
 - Elongation at Break: The percentage increase in length at the point of fracture.

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